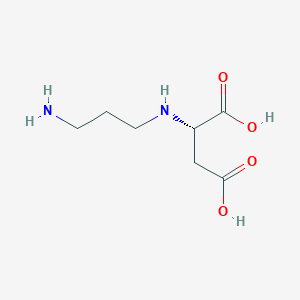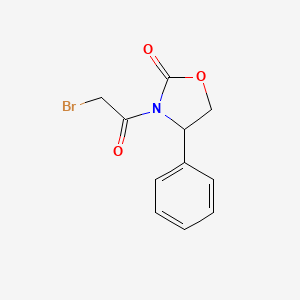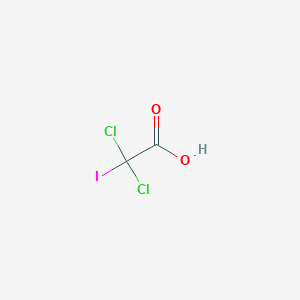
Dichloro(iodo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(iodo)acetic acid is an organic compound that belongs to the family of halogenated acetic acids It is characterized by the presence of two chlorine atoms and one iodine atom attached to the acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(iodo)acetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the chlorination of acetic acid to form dichloroacetic acid, followed by iodination to introduce the iodine atom. The reaction conditions typically involve the use of halogenating agents such as chlorine gas and iodine, along with appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where acetic acid is treated with chlorine and iodine under controlled conditions. The process requires careful handling of the halogenating agents and optimization of reaction parameters to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(iodo)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the halogenated acetic acid to less halogenated or non-halogenated derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids with higher oxidation states, while reduction can produce less halogenated acetic acids. Substitution reactions can result in the formation of various functionalized acetic acid derivatives.
Applications De Recherche Scientifique
Dichloro(iodo)acetic acid has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of dichloro(iodo)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. For example, the compound can inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroacetic acid: Contains two chlorine atoms and is used in similar applications.
Iodoacetic acid: Contains one iodine atom and is known for its use in biochemical research.
Trichloroacetic acid: Contains three chlorine atoms and is used as a reagent in organic synthesis.
Uniqueness
Dichloro(iodo)acetic acid is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties and reactivity
Propriétés
Numéro CAS |
194033-03-9 |
|---|---|
Formule moléculaire |
C2HCl2IO2 |
Poids moléculaire |
254.84 g/mol |
Nom IUPAC |
2,2-dichloro-2-iodoacetic acid |
InChI |
InChI=1S/C2HCl2IO2/c3-2(4,5)1(6)7/h(H,6,7) |
Clé InChI |
LQCJWBVVXHHDJS-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(Cl)(Cl)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)




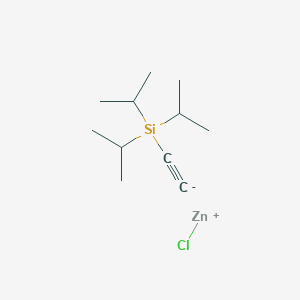

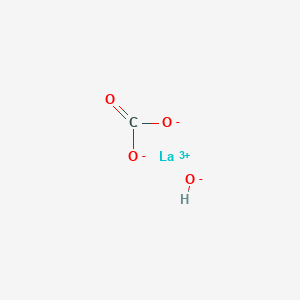
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
